Cas no 2138411-01-3 (2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide)

2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide structure
2138411-01-3 structure
Product name:2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
CAS No:2138411-01-3
MF:C12H22N2O2
MW:226.315283298492
CID:6060541
PubChem ID:165786297

2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-737803
    • 2138411-01-3
    • 2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
    • Inchi: 1S/C12H22N2O2/c1-14(2)6-12(16)13-11-5-9-3-8(7-15)4-10(9)11/h8-11,15H,3-7H2,1-2H3,(H,13,16)
    • InChI Key: ODKQDCAPBYQSSK-UHFFFAOYSA-N
    • SMILES: OCC1CC2CC(C2C1)NC(CN(C)C)=O

Computed Properties

  • Exact Mass: 226.168127949g/mol
  • Monoisotopic Mass: 226.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.6Ų

2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737803-0.5g
2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
2138411-01-3 95.0%
0.5g
$1495.0 2025-03-11
Enamine
EN300-737803-0.05g
2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
2138411-01-3 95.0%
0.05g
$1308.0 2025-03-11
Enamine
EN300-737803-0.1g
2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
2138411-01-3 95.0%
0.1g
$1371.0 2025-03-11
Enamine
EN300-737803-2.5g
2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
2138411-01-3 95.0%
2.5g
$3051.0 2025-03-11
Enamine
EN300-737803-5.0g
2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
2138411-01-3 95.0%
5.0g
$4517.0 2025-03-11
Enamine
EN300-737803-1.0g
2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
2138411-01-3 95.0%
1.0g
$1557.0 2025-03-11
Enamine
EN300-737803-10.0g
2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
2138411-01-3 95.0%
10.0g
$6697.0 2025-03-11
Enamine
EN300-737803-0.25g
2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide
2138411-01-3 95.0%
0.25g
$1432.0 2025-03-11

2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide Related Literature

Additional information on 2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide

Professional Introduction to Compound with CAS No. 2138411-01-3 and Product Name: 2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide

The compound with the CAS number 2138411-01-3 and the product name 2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex bicyclic structure and functional groups, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a dimethylamino group and a hydroxymethyl substituent on a bicyclo[3.2.0]heptane core suggests unique electronic and steric properties that make it a valuable candidate for further investigation.

Recent research in the field of heterocyclic chemistry has highlighted the importance of bicyclic scaffolds in the design of bioactive molecules. The bicyclo[3.2.0]heptane framework, as seen in this compound, offers a rigid and three-dimensional structure that can mimic natural product motifs and enhance binding affinity to biological targets. The dimethylamino group, known for its ability to increase solubility and metabolic stability, further enhances the pharmacological potential of this molecule. This structural motif has been extensively studied in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier efficiently.

The hydroxymethyl substituent on the bicyclic core introduces additional reactivity, allowing for further functionalization through oxidation or reduction pathways. This feature is particularly useful in synthetic chemistry, where it can be used to generate more complex derivatives with tailored properties. The combination of these functional groups makes this compound a versatile building block for drug discovery efforts targeting various therapeutic areas.

In the context of current pharmaceutical research, there is a growing interest in developing novel compounds that exhibit both efficacy and safety profiles suitable for clinical use. The bicyclo[3.2.0]heptan-6-yl moiety, while less common than simpler cycloalkyl groups, has shown promise in several preclinical studies as a scaffold for small molecule drugs. Its unique spatial arrangement can provide favorable interactions with biological targets, potentially leading to improved drug-like properties such as enhanced binding affinity and reduced off-target effects.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The presence of both polar and non-polar regions within its structure allows it to interact with a wide range of biological targets through multiple mechanisms. This dual functionality is particularly valuable in drug design, where achieving optimal balance between potency and selectivity is crucial.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before experimental testing is conducted. By leveraging these tools, scientists can rapidly screen large libraries of compounds like 2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide to identify promising candidates for further development. This approach has significantly accelerated the drug discovery process in recent years, allowing for more efficient translation of laboratory findings into clinical applications.

The synthesis of this compound represents a significant achievement in organic chemistry, demonstrating the ability to construct complex cyclic structures with multiple functional groups under controlled conditions. The use of modern synthetic methodologies has allowed chemists to access previously inaccessible molecular architectures, opening up new avenues for drug discovery.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(dimethylamino)-N-[3-(hydroxymethyl)bicyclo[3.2.0]heptan-6-yl]acetamide will play an increasingly important role in the development of next-generation pharmaceuticals. Their unique structural features and functional groups make them ideal candidates for further exploration in both academic and industrial settings.

The potential applications of this compound extend beyond traditional small molecule drug development into areas such as agrochemicals and specialty chemicals, where its structural complexity can be leveraged to create novel materials with tailored properties.

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